
4-Methyl-6-(methylamino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(methylamino)nicotinonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is a derivative of nicotinonitrile, featuring a methyl group and a methylamino group attached to the pyridine ring. This compound is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylamino)nicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction is carried out in ethanol at room temperature, leading to the formation of the desired nicotinonitrile derivative.
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement . The compound is manufactured and supplied by various chemical companies for research and industrial use.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(methylamino)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-6-(methylamino)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinonitrile: A precursor to 4-Methyl-6-(methylamino)nicotinonitrile, featuring a nitrile group attached to the pyridine ring.
2-Oxo(thio)nicotinonitriles: These derivatives have been studied for their biological activities, including bactericidal and fungicidal properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a methylamino group makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
4-methyl-6-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-3-8(10-2)11-5-7(6)4-9/h3,5H,1-2H3,(H,10,11) |
Clave InChI |
RESNNTBWHVAUTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C#N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


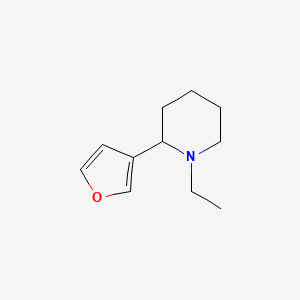


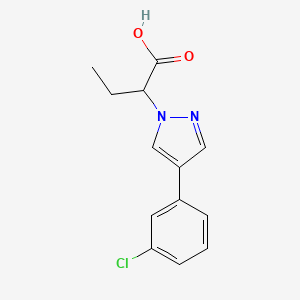
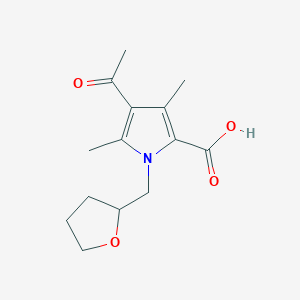

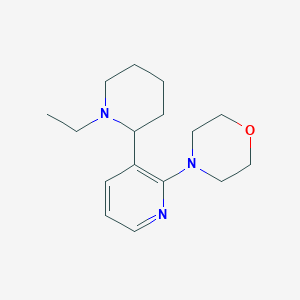


![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)
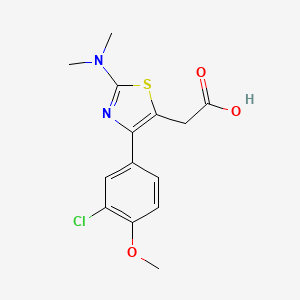
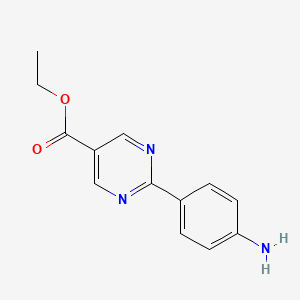

![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)
